molecular formula C13H12BrNO2 B13934302 3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine

3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine

Cat. No.: B13934302
M. Wt: 294.14 g/mol
InChI Key: WCOVFVWMYNBROS-UHFFFAOYSA-N
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Description

3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine is a chemical compound with the molecular formula C12H10BrNO2. It is used primarily in research and development within the fields of organic chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a bromine atom attached to a pyridine ring and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine typically involves the bromination of 4-[(4-methoxyphenyl)methoxy]pyridine. This can be achieved through various methods, including the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine has several applications in scientific research:

    Organic Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Investigated for its potential use in drug development.

    Material Science: Utilized in the creation of novel materials with specific properties.

    Biological Studies: Employed in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with other molecules. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxypyridine
  • 3-Bromo-4-methoxybenzaldehyde
  • 3-Bromo-4-methoxyphenethylamine

Uniqueness

What sets 3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine apart from similar compounds is its unique combination of a bromine atom, a pyridine ring, and a methoxyphenyl group

Properties

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

3-bromo-4-[(4-methoxyphenyl)methoxy]pyridine

InChI

InChI=1S/C13H12BrNO2/c1-16-11-4-2-10(3-5-11)9-17-13-6-7-15-8-12(13)14/h2-8H,9H2,1H3

InChI Key

WCOVFVWMYNBROS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=NC=C2)Br

Origin of Product

United States

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